N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide
Description
N,N-Dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide is a sulfonamide-containing acetamide derivative characterized by a thiophene ring substituted with a methyl group at the 5-position and linked via a sulfonamide bridge to a phenylacetamide core. This compound combines features of acetamide (a common pharmacophore in drug design) and sulfonamide (known for diverse biological activities, including antimicrobial and anti-inflammatory effects).
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-11-4-9-15(21-11)22(19,20)16-13-7-5-12(6-8-13)10-14(18)17(2)3/h4-9,16H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLUIXMQNNSOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Amination
The sulfonamido group is typically introduced via reaction of an aromatic amine with 5-methylthiophene-2-sulfonyl chloride.
Procedure :
-
4-Aminophenylacetic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
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5-Methylthiophene-2-sulfonyl chloride (1.2 eq) is added dropwise at 0°C.
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Triethylamine (2.5 eq) is introduced to scavenge HCl, and the mixture is stirred at room temperature for 12 h.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Characterization | NMR, IR |
Challenges : Competing acylation of the amine by the acetic acid group necessitates temporary protection (e.g., tert-butoxycarbonyl, Boc) in Route B.
| Parameter | Value |
|---|---|
| Yield | 68–78% |
| Solvent | THF |
| Temperature | 80°C |
| Purification | Flash chromatography |
Nucleophilic Substitution with Chloroacetamide
2-Chloro-N,N-dimethylacetamide (source) serves as an electrophilic precursor for alkylation.
Procedure :
-
4-(5-Methylthiophene-2-sulfonamido)benzyl bromide (1.0 eq) is reacted with 2-chloro-N,N-dimethylacetamide (1.5 eq) in dimethylformamide (DMF).
-
Potassium carbonate (3.0 eq) is added, and the mixture is heated at 60°C for 24 h.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–65% |
| Solvent | DMF |
| Temperature | 60°C |
| Side Products | Elimination byproducts |
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
-
Lower temperatures (0–25°C) favor sulfonamido formation by minimizing hydrolysis of sulfonyl chloride.
-
Extended reaction times (24–48 h) are critical for complete acetamide coupling.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| DCC/DMAP Coupling | 68–78% | High purity, scalable | Requires DCU removal |
| Chloroacetamide Route | 55–65% | Simplified steps | Lower yield, byproduct formation |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: : Reducing the sulfonamide group to an amine.
Substitution: : Replacing the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Thiophene sulfoxide or sulfone derivatives.
Reduction: : Amine derivatives.
Substitution: : Various functionalized derivatives depending on the substituent used.
Scientific Research Applications
N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide: has several scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
a. N-Phenylacetamide Sulfonamides
- Compound 35 (N-[4-[(4-Methyl-1-Piperazinyl)Sulfonyl]Phenyl]Acetamide): Features a piperazinyl sulfonamide group, which enhances solubility due to the basic amine. This compound demonstrated analgesic activity comparable to paracetamol.
- Compound 36 (N-(4-(N,N-Diethylsulfamoyl)Phenyl)Acetamide) : The diethylsulfamoyl group is strongly electron-withdrawing, which could stabilize negative charges in biological environments. The target compound’s methylthiophene substituent introduces moderate electron-withdrawing effects via the sulfur atom, possibly balancing solubility and membrane permeability.
b. Trifluoromethyl Analogs
- N,N-Dimethyl-2-(4-(Trifluoromethyl)Phenyl)Acetamide (1c): The CF₃ group is a potent electron-withdrawing substituent, significantly increasing metabolic stability and resistance to oxidation.
c. Heterocyclic Sulfonamides
- Thiopyrimidine-Benzenesulfonamides (M1–M2) : These derivatives, such as M1 and M2, incorporate thiopyrimidine rings linked to sulfonamides. They exhibit antimicrobial activity , likely due to interactions with bacterial enzymes (e.g., dihydropteroate synthase). The target compound’s thiophene ring may provide similar enzyme inhibition but with distinct steric hindrance, possibly reducing off-target effects.
a. Analgesic and Anti-Inflammatory Activity
- Compound 35 (piperazinyl sulfonamide) showed efficacy against inflammatory pain, suggesting sulfonamides’ role in modulating nociceptive pathways. The methylthiophene group in the target compound could enhance COX-2 selectivity due to its bulkier structure, though this requires experimental validation.
b. Carcinogenicity Risks
- Nitro-Furan Derivatives (e.g., NFTA): Nitro groups in compounds like NFTA are associated with high carcinogenicity (e.g., leukemia and bladder tumors). The absence of nitro groups in the target compound and the presence of a methylthiophene substituent likely reduce genotoxic risks, aligning with safer profiles observed in non-nitrated sulfonamides.
c. Antimicrobial Potential
Physicochemical Properties
Biological Activity
N,N-Dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the synthesis, chemical properties, and biological activities of this compound, supported by data tables and relevant research findings.
The synthesis of this compound typically involves the following steps:
- Formation of Thiophene-2-Sulfonamide Intermediate : This is achieved through the reaction of thiophene-2-sulfonyl chloride with an appropriate amine under basic conditions.
- Coupling with N,N-Dimethylacetamide : The intermediate is then reacted with N,N-dimethylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-[4-(5-methylthiophen-2-sulfonamido)phenyl]acetamide |
| Molecular Formula | C13H14N2O3S2 |
| Molar Mass | 302.39 g/mol |
| Chemical Structure | Chemical Structure |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial function .
- Neuroprotective Effects : Some derivatives have demonstrated protective effects on neuronal cells against oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of carbonic anhydrase, which is relevant in regulating pH and fluid balance in tissues .
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating various thiophene derivatives, it was found that certain compounds exhibited significant growth inhibition against multiple cancer cell lines (GI50 values ranging from 0.20–2.58 μM) . These findings suggest that modifications to the thiophene structure can enhance anticancer properties.
- Neuroprotective Evaluations : A specific derivative showed better protective effects in PC12 cells compared to edaravone, a known neuroprotectant. This compound also exhibited low cytotoxicity, making it a promising candidate for further development in neuroprotection .
- Enzyme Inhibition Studies : Compounds similar to this compound were evaluated for their ability to inhibit carbonic anhydrase II, with some showing selective inhibition profiles that could be beneficial for therapeutic applications .
Data Table: Biological Activities
Q & A
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Meta-analysis of published data identifies variables like assay protocols (e.g., endpoint vs. real-time cytotoxicity) or cell passage numbers. Reproducibility is tested via independent replication under standardized conditions (e.g., CLSI guidelines). Contradictory SAR trends may arise from differing substituent electronic effects, requiring quantum mechanical calculations (e.g., Hammett σ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
